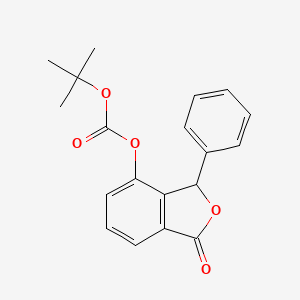

tert-butyl (1-oxo-3-phenyl-3H-2-benzofuran-4-yl) carbonate

Description

Properties

Molecular Formula |

C19H18O5 |

|---|---|

Molecular Weight |

326.3 g/mol |

IUPAC Name |

tert-butyl (1-oxo-3-phenyl-3H-2-benzofuran-4-yl) carbonate |

InChI |

InChI=1S/C19H18O5/c1-19(2,3)24-18(21)22-14-11-7-10-13-15(14)16(23-17(13)20)12-8-5-4-6-9-12/h4-11,16H,1-3H3 |

InChI Key |

YUZULKJCOZWWQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC=CC2=C1C(OC2=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reduction Using Sodium Borohydride

- Reagents & Conditions: Sodium borohydride in tetrahydrofuran (THF) and ethanol or water mixtures at low temperatures (0–20 °C).

- Process: The keto intermediate (e.g., (3S)-1-chloro-2-oxo-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane) is reduced to the corresponding hydroxy derivative.

- Workup: Acidic quenching with aqueous sulfuric acid or potassium bisulfate to adjust pH, followed by extraction and recrystallization.

- Yield & Purity: Yields around 50–56% with purity >95% after recrystallization.

- Notes: This method is effective for selective reduction while maintaining the tert-butyl carbamate protecting group intact.

Reduction Using Diisobutylaluminum Hydride (DIBAH)

- Reagents & Conditions: DIBAH in toluene or acetone at room temperature, sometimes with additives like cyclohexanol.

- Process: Reduction of keto-carbamate intermediates to hydroxy-carbamates.

- Workup: Hydrolysis with 1 N hydrochloric acid, extraction with ethyl acetate, and crystallization.

- Yield & Selectivity: High yields up to 90% reported with good stereoselectivity.

- Notes: DIBAH offers mild and selective reduction, suitable for sensitive substrates.

Aluminum Isopropoxide-Mediated Reduction

- Reagents & Conditions: Aluminum isopropoxide in isopropyl alcohol under reflux for 3 hours.

- Process: Reduction of chloromethyl ketone intermediates to hydroxy carbamates.

- Workup: Partial distillation of solvent, pH adjustment with acetic acid, filtration, and recrystallization.

- Yield: Approximately 80 g product from 100 g starting material, indicating good efficiency.

- Notes: This method is practical for scale-up due to straightforward conditions and good yields.

Triisobutylaluminum and Triisopropoxyborane Systems

- Reagents & Conditions: Triisobutylaluminum in hexane, sometimes combined with triisopropoxyborane, at room temperature or elevated temperatures (up to 170 °C).

- Process: Formation of reducing agents in situ, followed by reduction of keto-carbamate substrates.

- Workup: Hydrolysis with hydrochloric acid, extraction, and crystallization.

- Yield: Moderate yields with good selectivity.

- Notes: These organoaluminum reagents provide alternative reduction pathways with tunable reactivity.

Comparative Data Table of Preparation Methods

| Method | Reagents & Solvents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Sodium Borohydride Reduction | NaBH4, THF, ethanol/water | 0–20 °C, 45–60 min | 50–56 | Mild, selective, good purity |

| DIBAH Reduction | DIBAH, toluene or acetone, cyclohexanol | Room temp, 1–3 h | Up to 90 | High yield, stereoselective |

| Aluminum Isopropoxide Reduction | Al(OiPr)3, isopropyl alcohol | Reflux, 3 h | ~80 | Scalable, efficient |

| Triisobutylaluminum System | Triisobutylaluminum, hexane, toluene | Room temp to 170 °C, 2–3 h | Moderate | Alternative reducing agent system |

Detailed Research Findings and Notes

- Stereochemistry Control: The use of chiral reducing agents or controlled temperature conditions helps maintain or induce desired stereochemistry in the hydroxy intermediate, which is crucial for the biological activity of the final compound.

- Purification: Recrystallization from ethyl acetate or ethyl ether-hexane mixtures is commonly employed to achieve high purity (>95%) of the tert-butyl carbamate product.

- Reaction Monitoring: High-performance liquid chromatography (HPLC) is used to monitor reaction progress, yield, and diastereomeric purity.

- Scale-Up Considerations: Aluminum isopropoxide reduction is favored for larger scale synthesis due to simpler handling and good yields.

- Environmental and Safety Notes: Use of mild reducing agents like sodium borohydride and DIBAH requires careful temperature control and quenching to avoid side reactions and ensure safety.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl (1-oxo-3-phenyl-3H-2-benzofuran-4-yl) carbonate is characterized by its complex molecular structure, which contributes to its functionality in various applications. The molecular formula is , and it possesses a carbonate group that enhances its reactivity and potential for forming derivatives.

2.1. Synthesis of Bioactive Compounds

One of the primary applications of this compound is in the synthesis of bioactive compounds. Researchers have utilized this compound as an intermediate in the development of various pharmaceuticals, particularly those targeting cancer and neurodegenerative diseases. For instance, studies have shown that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines, making it a promising candidate for drug development .

2.2. Photostability Studies

The compound has also been investigated for its photostability properties. In formulations where light-induced degradation is a concern, this compound can be incorporated to enhance the stability of active ingredients under UV exposure. This application is particularly relevant in the cosmetic and pharmaceutical industries, where product efficacy can be compromised by light .

3.1. Polymer Chemistry

In polymer chemistry, this compound serves as a valuable monomer or additive that can improve the mechanical properties and thermal stability of polymers. Its incorporation into polymer matrices has been shown to enhance resistance to thermal degradation and oxidative stress, which is crucial for materials used in high-performance applications .

3.2. Coatings and Adhesives

The compound's unique chemical structure allows it to function effectively in coatings and adhesives, providing enhanced adhesion properties and durability. It has been utilized in formulations designed for automotive and industrial applications where resistance to environmental factors is critical .

4.1. Pharmaceutical Development

A notable case study involved the synthesis of a series of derivatives based on this compound, which were evaluated for their anticancer activities. The results indicated that certain modifications to the parent structure significantly increased cytotoxicity against specific cancer cell lines, demonstrating the compound's potential as a lead structure in drug discovery .

4.2. Stability Testing in Cosmetic Formulations

In another study focusing on cosmetic formulations, this compound was tested for its ability to stabilize active ingredients against photodegradation. The findings revealed that formulations containing this compound maintained efficacy over extended periods under UV exposure compared to control formulations without it .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Pharmaceuticals | Synthesis of bioactive compounds | Significant antiproliferative activity against cancer cells |

| Material Science | Polymer enhancement | Improved mechanical properties and thermal stability |

| Coatings/Adhesives | Environmental resistance | Enhanced adhesion properties |

| Cosmetic Formulations | Photostability studies | Maintained efficacy under UV exposure |

Mechanism of Action

The mechanism of action of tert-butyl (1-oxo-3-phenyl-3H-2-benzofuran-4-yl) carbonate is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The benzofuran core can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The carbonate group may also play a role in enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The following compounds share functional or structural similarities with the target molecule:

Compound A :

- Name : tert-Butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate

- Key Features : Contains a steroidal phenanthrene-indole hybrid system with a tert-butyl carbonate group.

- Spectroscopic Data :

Compound B :

- Name: tert-Butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate

- Key Features: Chromenone-pyrazolopyrimidine hybrid with a tert-butyl carbamate group.

- Physical Properties :

Comparative Analysis

Table 1: Key Properties of tert-Butyl Carbonate Derivatives

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Core Structure | Benzofuran | Phenanthrene-indole | Chromenone-pyrazolopyrimidine |

| Functional Groups | Ketone, tert-butyl carbonate | Amide, tert-butyl ester | Carbamate, fluorophenyl |

| Molecular Weight (g/mol) | ~300 (estimated*) | Not reported | 615.7 |

| Melting Point | Not reported | Not reported | 163–166°C |

| Key Applications | Protective group in synthesis | Steroid derivatives | Kinase inhibitors |

*Estimated based on benzofuran core and substituents.

Reactivity and Stability

- Target Compound : The benzofuran core with a ketone group may enhance electrophilic reactivity at the carbonyl position, while the tert-butyl carbonate offers hydrolytic stability under basic conditions.

- Compound A : The bulky phenanthrene-indole system likely reduces solubility in polar solvents, whereas the tert-butyl ester may undergo acid-catalyzed cleavage .

- Compound B: Fluorine substituents and the chromenone system improve metabolic stability and π-π stacking interactions, critical for biological activity .

Spectroscopic Differences

- The target compound’s ¹H NMR would show distinct aromatic signals for the benzofuran ring (δ 6.8–7.8 ppm), differing from Compound A’s indole (δ 7.45 ppm) and Compound B’s chromenone (δ 8.0–8.5 ppm).

- The tert-butyl group’s singlet at δ 1.53 ppm in Compound A is consistent across tert-butyl-protected analogs .

Research Implications

- Synthetic Utility : The target compound’s benzofuran skeleton offers a planar aromatic system for conjugation, advantageous in photochemical applications compared to the saturated frameworks of Compound A and B.

- Biological Relevance : While Compound B exhibits kinase inhibition (m/z 615.7 aligns with bioactive molecules) , the target molecule’s phenyl and ketone groups may target different enzymes or receptors.

Biological Activity

Introduction

The compound tert-butyl (1-oxo-3-phenyl-3H-2-benzofuran-4-yl) carbonate, also known as [4-tert-butyl-2-(5-tert-butyl-2-oxo-3H-benzofuran-3-yl)phenyl] 3,5-di-tert-butyl-4-hydroxybenzoate, has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer effects, antioxidant capabilities, and other pharmacological activities.

Basic Information

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1261240-30-5 |

| Molecular Formula | C₃₇H₄₆O₅ |

| Molecular Weight | 570.758 g/mol |

| LogP | 8.852 |

Structure

The compound features a complex structure that includes a benzofuran core, which is known for its diverse biological activities. The presence of tert-butyl groups contributes to its lipophilicity, potentially enhancing its bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzofuran derivatives, including the compound . Research indicates that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells. For instance, modifications at specific positions on the benzofuran ring have been shown to enhance potency significantly .

-

Case Studies :

- A study evaluating several benzofuran derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various human cancer cell lines, including breast and lung cancer cells .

- Another investigation reported that the introduction of methoxy groups at specific positions on the benzofuran ring resulted in increased antiproliferative activity, suggesting that structural modifications can enhance efficacy .

Antioxidant Activity

The compound has also been identified as a potential antioxidant . Antioxidants play a crucial role in neutralizing free radicals and mitigating oxidative stress, which is linked to various chronic diseases.

- Research Findings : Studies have indicated that similar benzofuran derivatives possess significant antioxidant properties, which may be beneficial in preventing cellular damage associated with oxidative stress .

- Mechanistic Insights : The antioxidant activity is likely due to the compound's ability to donate electrons or hydrogen atoms, stabilizing free radicals and preventing cellular damage.

Other Pharmacological Activities

In addition to its anticancer and antioxidant properties, there are indications that this compound may exhibit other pharmacological effects:

- Anti-inflammatory Potential : Some studies suggest that benzofuran derivatives can modulate inflammatory pathways, although further research is needed to elucidate this activity specifically for the compound .

- Neuroprotective Effects : There is emerging evidence that certain benzofuran derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Q & A

Q. What synthetic routes are recommended for tert-butyl (1-oxo-3-phenyl-3H-2-benzofuran-4-yl) carbonate, and how can retrosynthetic analysis improve pathway design?

- Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can identify feasible pathways by deconstructing the target molecule into simpler precursors like benzofuran cores and tert-butyl carbonate derivatives. For example, PubChem data highlights AI-driven synthesis planning leveraging databases like Reaxys to predict intermediates such as 2-formylphenyl carbonate derivatives . One-pot diversity-oriented synthesis (DOS) strategies, as demonstrated in benzofuran analogs, can streamline multi-step reactions by combining cyclization and oxidation steps (e.g., using Dess-Martin periodinane for ketone formation) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzofuran scaffold and substituent positions. Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) from the carbonate and ketone groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns, as shown in studies of structurally similar carbamates .

Q. How should researchers handle stability and storage challenges for this compound?

- Methodological Answer : The compound is stable under recommended storage conditions (room temperature, inert atmosphere), but exposure to strong acids/bases or oxidizing agents may degrade the tert-butyl carbonate group. Use desiccants and moisture-free environments to prevent hydrolysis. Stability assessments should include accelerated aging studies (e.g., 40°C/75% relative humidity) and periodic HPLC purity checks .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized using asymmetric catalysis?

- Methodological Answer : Asymmetric Mannich reactions or chiral auxiliaries (e.g., tert-butyl carbamates) can induce stereocontrol. For example, chiral β-amino carbonyl intermediates (similar to those in benzoxacycle syntheses) can be generated using organocatalysts like proline derivatives or transition-metal complexes. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Q. What strategies mitigate side reactions during functionalization of the benzofuran core?

- Methodological Answer : Protecting group strategies (e.g., tert-butyl carbonate for hydroxyl masking) prevent unwanted nucleophilic attacks. For electrophilic substitutions (e.g., halogenation), use mild Lewis acids (BF₃·Et₂O) to direct regioselectivity. Computational modeling (DFT) can predict reactive sites and guide reaction condition optimization (temperature, solvent polarity) .

Q. How do computational models enhance synthetic pathway predictions for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to identify kinetically favorable pathways. Machine learning models (e.g., Pistachio, Bkms_metabolic) trained on reaction databases prioritize routes with high atom economy and low steric hindrance. PubChem’s AI tools validate these predictions against experimental data .

Q. How can researchers resolve contradictions in spectral data during structural validation?

- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) to confirm coupling patterns and through-space correlations. For ambiguous peaks, compare experimental IR and HRMS data with simulated spectra from computational tools (e.g., ACD/Labs). Contradictions may arise from rotamers or impurities—re-purity via column chromatography (silica gel, gradient elution) .

Q. What design principles apply to multi-step syntheses incorporating this compound as an intermediate?

- Methodological Answer : Modular design using orthogonal protecting groups (e.g., Fmoc for amines, tert-butyl for carbonates) enables sequential functionalization. For example, in medicinal chemistry, the benzofuran core can be coupled with boronic acids (Suzuki-Miyaura cross-coupling) or subjected to reductive amination. Optimize step order to avoid premature deprotection—early-stage ketone formation minimizes side reactions .

Q. How is this compound’s reactivity exploited in medicinal chemistry applications?

- Methodological Answer : The tert-butyl carbonate group serves as a hydrolyzable prodrug motif, releasing active hydroxyl species in vivo. Its benzofuran scaffold is a privileged structure in kinase inhibitors—evaluate bioactivity via enzymatic assays (e.g., IC₅₀ determination against target kinases). Structure-activity relationship (SAR) studies can modify the phenyl substituent (e.g., fluorination for metabolic stability) .

Q. What analytical techniques validate synthetic intermediates during scale-up?

- Methodological Answer :

Use inline PAT (Process Analytical Technology) tools like ReactIR for real-time reaction monitoring. For intermediates, combine LC-MS for purity assessment and X-ray crystallography for absolute configuration confirmation. Scale-up requires optimizing workup protocols (e.g., solvent swaps to ethyl acetate for easier extraction) and ensuring intermediates meet ICH Q3A/B impurity guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.